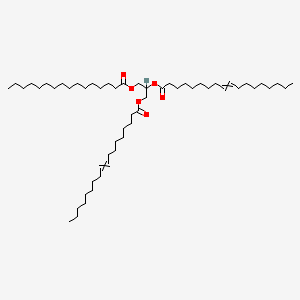

1,2-Dioleoyl-3-palmitoyl-rac-glycerol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dioleoyl-3-palmitoyl-rac-glycerol is a useful research compound. Its molecular formula is C55H102O6 and its molecular weight is 859.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Lipid Research

Role in Triacylglycerol Studies : OOP is significant in the study of triacylglycerol positional isomers. Research has demonstrated its utility in high-performance liquid chromatography (HPLC) for resolving different triacylglycerol species, such as distinguishing between OOP and its isomer, 1,3-dioleoyl-2-palmitoyl-glycerol (OPO). In experiments utilizing polymeric ODS columns, OOP was successfully separated from OPO at optimized temperatures, showcasing its relevance in lipid characterization and analysis .

Food Science

Emulsification Properties : OOP has been studied for its emulsifying properties in food formulations. Its ability to stabilize emulsions makes it a candidate for improving the texture and mouthfeel of various food products. For instance, it has been incorporated into salad dressings and sauces to enhance stability against phase separation .

Case Study on Olive Oil : A study highlighted the presence of OOP in various olive oil varieties (e.g., Leccino, Caroleo), emphasizing its contribution to the sensory attributes of these oils. The distinct fatty acid composition of OOP aids in flavor development and oxidative stability .

Pharmaceutical Applications

Drug Delivery Systems : The structural characteristics of OOP allow it to serve as a carrier for hydrophobic drugs. Its compatibility with lipid-based formulations enhances the bioavailability of poorly soluble drugs. Research indicates that formulations containing OOP can improve drug solubility and release profiles .

Case Study on Micafungin : A direct-injection HPLC method utilizing OOP was developed for measuring micafungin levels in human plasma. This method demonstrated high sensitivity and specificity, making OOP a valuable component in analytical methods for pharmacokinetic studies .

Biochemical Research

Model Membrane Systems : OOP is used as a model lipid in studies investigating membrane dynamics and interactions. Its incorporation into liposomes has been instrumental in understanding membrane fluidity and permeability characteristics. This application is critical for drug formulation and delivery systems where membrane interaction plays a crucial role .

Crystallization Behavior Studies

Research has also explored the crystallization behavior of fats when mixed with OOP. It has been shown that the addition of OOP can influence the crystallization patterns of various fats, which is essential for optimizing texture and stability in food products .

Data Summary Table

属性

IUPAC Name |

(3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISYPWOVQNHLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。